molecular formula C12H3Cl5O B3023543 2,3,4,6,7-Pentachlorodibenzofuran CAS No. 57117-43-8

2,3,4,6,7-Pentachlorodibenzofuran

Cat. No.: B3023543
CAS No.: 57117-43-8
M. Wt: 340.4 g/mol
InChI Key: SJFBZRQKGOGHEV-UHFFFAOYSA-N
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Description

2,3,4,6,7-Pentachlorodibenzofuran is a polychlorinated dibenzofuran, a class of compounds known for their environmental persistence and toxicity. These compounds are structurally related to dioxins and are often found as contaminants in the environment due to industrial processes and combustion activities. This compound is particularly notable for its high toxicity and potential to cause adverse health effects in humans and wildlife .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6,7-Pentachlorodibenzofuran typically involves the chlorination of dibenzofuran under controlled conditions. The process requires the use of chlorine gas and a catalyst, often iron or aluminum chloride, to facilitate the chlorination reaction. The reaction is carried out at elevated temperatures to ensure complete chlorination of the dibenzofuran molecule .

Industrial Production Methods

Industrial production of this compound is generally not conducted intentionally due to its toxic nature. it can be produced as an unintended byproduct during the manufacture of other chlorinated compounds, such as polychlorinated biphenyls (PCBs) and during the incineration of chlorine-containing materials .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6,7-Pentachlorodibenzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated quinones, while reduction can result in less chlorinated dibenzofurans .

Scientific Research Applications

2,3,4,6,7-Pentachlorodibenzofuran is primarily used in scientific research to study its toxicological effects and environmental behavior. Key applications include:

Mechanism of Action

The toxic effects of 2,3,4,6,7-Pentachlorodibenzofuran are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the receptor, leading to changes in gene expression that can result in toxicological effects such as carcinogenesis and disruption of endocrine functions .

Comparison with Similar Compounds

2,3,4,6,7-Pentachlorodibenzofuran is part of a broader class of polychlorinated dibenzofurans (PCDFs), which include compounds like:

  • 2,3,7,8-Tetrachlorodibenzofuran
  • 1,2,3,7,8-Pentachlorodibenzofuran
  • 2,3,4,7,8-Pentachlorodibenzofuran

Compared to these similar compounds, this compound is unique due to its specific chlorination pattern, which influences its toxicity and environmental behavior .

Properties

IUPAC Name

2,3,4,6,7-pentachlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl5O/c13-6-2-1-4-5-3-7(14)8(15)10(17)12(5)18-11(4)9(6)16/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFBZRQKGOGHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C3=CC(=C(C(=C3O2)Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017146
Record name 2,3,4,6,7-Pentachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57117-43-8
Record name 2,3,4,6,7-Pentachlorodibenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57117-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,6,7-Pentachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,6,7-Pentachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,6,7-PENTACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ4S98BDU6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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